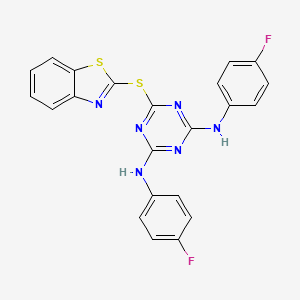
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C11H13F3N2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to an aniline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline typically involves the reaction of aniline with pyrrolidine in the presence of a base catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated aniline derivatives.
科学的研究の応用
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline: The parent compound without the dihydrochloride salt.
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline: A structural isomer with different substitution patterns.
Uniqueness
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in various research applications.
特性
分子式 |
C11H15Cl2F3N2 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16;;/h3-4,7H,1-2,5-6,15H2;2*1H |
InChIキー |
DZWIRBYYWYPGQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


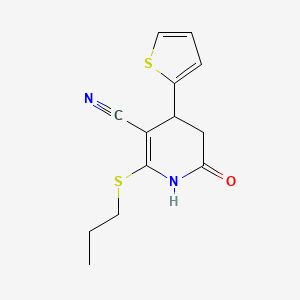
![2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12459484.png)
![N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12459499.png)
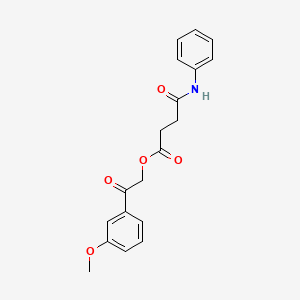
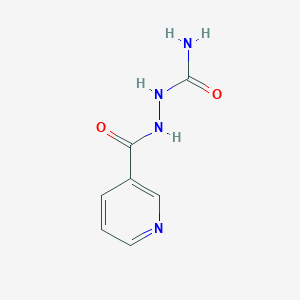
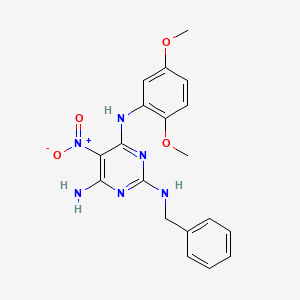
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459519.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12459521.png)

![2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12459534.png)
![methyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459537.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12459552.png)
